molecular formula C20H14INO B14376725 (2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one CAS No. 89357-27-7

(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one

Cat. No.: B14376725
CAS No.: 89357-27-7
M. Wt: 411.2 g/mol
InChI Key: GIICLYZDRZGXGM-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one is a chemical compound characterized by the presence of an imino group attached to a 4-iodophenyl ring and a diphenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one typically involves the condensation of 4-iodoaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one
  • (2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one
  • (2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one

Uniqueness

(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions and potentially more effective in biological applications compared to its bromine, chlorine, or fluorine analogs .

Properties

CAS No.

89357-27-7

Molecular Formula

C20H14INO

Molecular Weight

411.2 g/mol

IUPAC Name

2-(4-iodophenyl)imino-1,2-diphenylethanone

InChI

InChI=1S/C20H14INO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14H

InChI Key

GIICLYZDRZGXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3

Origin of Product

United States

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